4-[(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)amino]-4-oxobutanoic acid
Description
4-[(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)amino]-4-oxobutanoic acid is a synthetic organic compound characterized by a pyrazole ring substituted with benzyl and dimethyl groups
Properties
IUPAC Name |
4-[(1-benzyl-3,5-dimethylpyrazol-4-yl)amino]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-11-16(17-14(20)8-9-15(21)22)12(2)19(18-11)10-13-6-4-3-5-7-13/h3-7H,8-10H2,1-2H3,(H,17,20)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGPIWBGIJMNWCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=CC=C2)C)NC(=O)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)amino]-4-oxobutanoic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, such as acetylacetone, under acidic or basic conditions.
Benzylation: The pyrazole intermediate is then benzylated using benzyl bromide in the presence of a base like potassium carbonate.
Amidation: The benzylated pyrazole is reacted with succinic anhydride to introduce the 4-oxobutanoic acid moiety, forming the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)amino]-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted pyrazoles or benzyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-[(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)amino]-4-oxobutanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The pyrazole ring is a common motif in many bioactive molecules, and modifications of this compound could lead to the discovery of new drugs with anti-inflammatory, anticancer, or antimicrobial properties.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that require the unique structural features of the pyrazole ring.
Mechanism of Action
The mechanism of action of 4-[(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)amino]-4-oxobutanoic acid depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The benzyl and dimethyl groups can influence the compound’s binding affinity and specificity, while the pyrazole ring can participate in hydrogen bonding and π-π interactions.
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-3,5-dimethylpyrazole: Lacks the 4-oxobutanoic acid moiety, making it less versatile in terms of chemical reactivity.
4-Amino-3,5-dimethylpyrazole: Similar core structure but lacks the benzyl group, affecting its biological activity and binding properties.
4-Oxobutanoic acid derivatives: Compounds with similar functional groups but different core structures, leading to different reactivity and applications.
Uniqueness
4-[(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)amino]-4-oxobutanoic acid is unique due to the combination of the pyrazole ring with benzyl and dimethyl substitutions, along with the 4-oxobutanoic acid moiety. This combination provides a balance of hydrophobic and hydrophilic properties, making it a versatile compound for various applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
